(3-Bromo-5-(trifluoromethyl)phenyl)methanol

Übersicht

Beschreibung

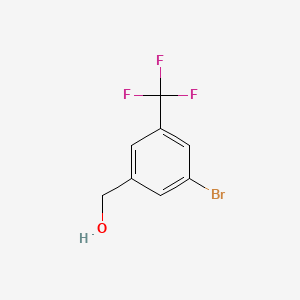

“(3-Bromo-5-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H6BrF3O . It has a molecular weight of 255.04 . The compound is typically available in a solid form .

Molecular Structure Analysis

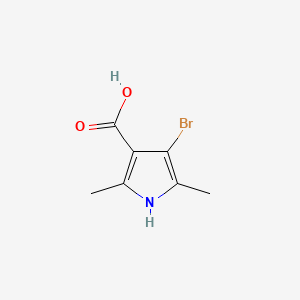

The molecular structure of “(3-Bromo-5-(trifluoromethyl)phenyl)methanol” consists of a phenyl ring substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position . The phenyl ring is also attached to a methanol group .

Physical And Chemical Properties Analysis

“(3-Bromo-5-(trifluoromethyl)phenyl)methanol” is a colorless to yellow solid . The compound is typically stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Agrochemicals and Crop Protection

- Unique Properties : The combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety contributes to their biological activity .

Pharmaceuticals and Drug Development

- Mechanism : The fluorine atom’s unique properties and the pyridine moiety contribute to the biological activity of these compounds .

Mass Spectrometry Enhancer

- Electrospray Ionization : 3-Bromo-5-(trifluoromethyl)benzyl alcohol enhances the charging of noncovalent complexes during electrospray ionization mass spectrometry .

Computational Chemistry and DFT Studies

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-bromo-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYFWGBMAYFJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652095 | |

| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172023-97-1 | |

| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diethoxyimidazo[1,2-b]pyridazine](/img/structure/B576107.png)

![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B576126.png)